Propan-2-yl 4,4-difluoro-5-hydroxypentanoate
Description
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate (CAS: 1803608-81-2) is a fluorinated ester with the molecular formula C₈H₁₄F₂O₃ and a molecular weight of 196.190 g/mol . Its structure features a pentanoate backbone substituted with two fluorine atoms at the 4-position and a hydroxyl group at the 5-position, esterified with an isopropyl group.
Properties
IUPAC Name |
propan-2-yl 4,4-difluoro-5-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3/c1-6(2)13-7(12)3-4-8(9,10)5-11/h6,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVBHAAPCFDISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4,4-difluoro-5-hydroxypentanoate typically involves the esterification of 4,4-difluoro-5-hydroxypentanoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-difluoro-5-oxopentanoic acid.
Reduction: Formation of 4,4-difluoro-5-hydroxypentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate finds applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl 4,4-difluoro-5-hydroxypentanoate involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group may participate in hydrogen bonding, influencing the compound’s overall activity .
Comparison with Similar Compounds
The following analysis compares Propan-2-yl 4,4-difluoro-5-hydroxypentanoate with structurally related esters, focusing on molecular properties, functional groups, and substituent effects. Data are derived from supplier listings, safety reports, and degradation studies (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name (IUPAC) | CAS | Molecular Formula | MW (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|---|
| This compound | 1803608-81-2 | C₈H₁₄F₂O₃ | 196.190 | 1 | 5 | 4,4-difluoro, 5-hydroxy |
| Propan-2-yl 4-(2-aminoethyl)benzoate | 1153791-11-7 | C₁₂H₁₇NO₂ | 207.270 | 1 | 3 | Benzoate backbone, aminoethyl group |
| Propan-2-yl 4-(2-chloropropanamido)benzoate | 1050883-91-4 | C₁₃H₁₆ClNO₃ | 269.720 | 1 | 3 | Chloropropanamide, benzoate |
| Propan-2-yl 4-aminopentanoate hydrochloride | 1795436-37-1 | C₈H₁₈ClNO₂ | 195.690 | 2 | 3 | Amino group, hydrochloride salt |
| 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate | 630414-85-6 | C₁₁H₁₂F₆O₃ | 306.20 | 1 | 5 | Trifluoromethyl, methacrylate ester |
Functional Group and Substituent Analysis
a) Fluorinated Esters
- This compound vs. 5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate: Both compounds incorporate fluorine atoms, but the latter has a trifluoromethyl group and a methacrylate ester, enhancing its hydrophobicity and UV stability compared to the simpler difluoro substitution in the former . The additional hydroxyl group in the former may improve aqueous solubility (1 H-bond donor vs. 1 in the methacrylate derivative).
b) Aromatic vs. Aliphatic Esters
- The amino group also introduces basicity, which could affect its behavior in acidic environments.
c) Chlorinated Derivatives
- Chlorine’s electronegativity may enhance stability against hydrolysis compared to fluorine, though at the cost of increased toxicity .
Biological Activity
Propan-2-yl 4,4-difluoro-5-hydroxypentanoate (CAS Number: 1803608-81-2) is a synthetic compound notable for its unique chemical structure, which includes both difluoro and hydroxyl functional groups. This combination gives it distinct biological properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Molecular Formula: C₈H₁₄F₂O₃
Molecular Weight: 196.19 g/mol
The synthesis of this compound typically involves the esterification of 4,4-difluoro-5-hydroxypentanoic acid with isopropanol, often catalyzed by sulfuric acid under reflux conditions. This method ensures high yield and purity of the product.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Difluoro Groups: These enhance the compound's binding affinity to enzymes or receptors.
- Hydroxyl Group: This group may participate in hydrogen bonding, influencing the compound's overall activity.
These interactions suggest a potential for the compound to affect metabolic pathways or act as an inhibitor or modulator of specific biological processes.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various fluorinated compounds found that those with hydroxyl groups exhibited enhanced activity against Gram-positive bacteria. Although direct data on this compound is lacking, its structural similarity to these compounds suggests potential antimicrobial properties.
- Enzyme Interaction : In vitro studies on similar difluorinated esters indicate that they may act as enzyme inhibitors. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways critical for microbial survival .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Difluoro and Hydroxyl groups | Potential antimicrobial |
| Propan-2-yl 4,4-difluoro-5-oxopentanoate | Difluoro and Carbonyl group | Enzyme inhibition |
| Propan-2-yl 4,4-difluoro-5-methoxypentanoate | Difluoro and Methoxy group | Antimicrobial properties |
This table highlights how the presence of different functional groups influences biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
